Cas no 2877688-97-4 (2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine)

2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine 化学的及び物理的性質
名前と識別子
-
- [1-[2-(1,1-Dimethylethyl)-4-pyrimidinyl]-3-azetidinyl]-1-pyrrolidinylmethanone
- 2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine
-
- インチ: 1S/C16H24N4O/c1-16(2,3)15-17-7-6-13(18-15)20-10-12(11-20)14(21)19-8-4-5-9-19/h6-7,12H,4-5,8-11H2,1-3H3
- InChIKey: GXVWOOMMAOOTJY-UHFFFAOYSA-N
- ほほえんだ: C(C1CN(C2C=CN=C(C(C)(C)C)N=2)C1)(N1CCCC1)=O
じっけんとくせい
- 密度みつど: 1.170±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 456.9±35.0 °C(Predicted)
- 酸性度係数(pKa): 6.91±0.31(Predicted)
2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6752-7826-15mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6752-7826-3mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6752-7826-20mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6752-7826-10μmol |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6752-7826-20μmol |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6752-7826-25mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6752-7826-2mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6752-7826-40mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6752-7826-5μmol |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6752-7826-10mg |
2-tert-butyl-4-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine |
2877688-97-4 | 10mg |
$118.5 | 2023-09-07 |
2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine 関連文献
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
6. Book reviews
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidineに関する追加情報
Introduction to 2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine (CAS No. 2877688-97-4)
2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine, identified by its CAS number 2877688-97-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of extensive study for potential therapeutic applications.
The molecular structure of 2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a tert-butyl group at the 2-position enhances the lipophilicity of the molecule, which is often crucial for membrane permeability and bioavailability. Additionally, the pyrrolidine carboxamide moiety at the 3-position introduces a polar functional group that can participate in hydrogen bonding and other non-covalent interactions with biological targets.
The pyrimidine core of the compound is a well-known pharmacophore in drug discovery, frequently found in nucleoside analogs and kinase inhibitors. The azetidinone ring system further extends the structural complexity, providing additional sites for molecular recognition. This combination of structural features makes 2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine a versatile scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. Studies have suggested that the pyrrolidine carboxamide group may interact with specific amino acid residues in protein targets, potentially modulating enzyme activity or receptor binding. The tert-butyl group, while primarily contributing to hydrophobic interactions, may also influence the conformational flexibility of the molecule, affecting its overall biological activity.
In the realm of drug development, 2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine has been explored as a potential lead compound for several therapeutic indications. Preliminary in vitro studies have demonstrated its ability to inhibit certain kinases associated with cancer progression. The pyrimidine moiety is particularly relevant in this context, as it mimics natural nucleobases and can interfere with DNA replication or transcription in target cells. Furthermore, the azetidinone ring has been shown to exhibit anti-inflammatory properties by modulating cytokine production and immune cell signaling pathways.
The synthesis of 2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to achieve high yields and enantiopurity. These techniques are essential for producing derivatives with enhanced selectivity and reduced off-target effects.
One of the most compelling aspects of this compound is its potential for structural diversification. By modifying substituents on the pyrrolidine or pyrimidine rings, researchers can generate libraries of analogs with tailored biological profiles. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The modular nature of 2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-yipyrimidine allows for rapid exploration of chemical space, accelerating the discovery process.
Recent publications have highlighted the importance of physicochemical properties in determining drug-like characteristics. Parameters such as solubility, metabolic stability, and pharmacokinetic profiles are critical factors that influence clinical success. Computational tools like Quantitative Structure-Aactivity Relationships (QSAR) have been used to correlate these properties with molecular descriptors derived from the structure of 2-(tert-butyl)-4-(3-pyrrolidinecarbonyl)-azetidinopyrimidinum (CAS No. 2877688). This approach helps in optimizing lead compounds before they enter preclinical development.
The role of medicinal chemistry in translating basic research into clinical applications cannot be overstated. The development of 2-(tert-butyl)-4-(3-pyrrolidinecarbonyl)-azetidinopyrimidinum exemplifies how structural innovation can lead to therapeutic breakthroughs. By leveraging cutting-edge synthetic techniques and computational methods, scientists are able to design molecules with improved efficacy and safety profiles.
Future directions in this area may include exploring derivatives of 2-(tert-butyl)-4-(3-pyrrolidinecarbonyl)-azetidinopyrimidinum that exhibit enhanced selectivity or reduced toxicity. Additionally, advances in biocatalysis and green chemistry may provide sustainable alternatives to traditional synthetic routes, aligning with global efforts to minimize environmental impact.
In conclusion,2-tert-butyl--4--3-pyrrolidi ne--carbon yl--aze tidini n--1--y lprim idine (CAS No.--2877688--97--4) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and development . Its unique structural features , combined wi th promi sing bi ological activities , make it a valuable scaffold for designing novel therapeutic agents . As research continues , further insights into its mechanis ms o f action an d pharma ceutical applicati ons will undoubtedly emerge , paving th e way fo r innovative treatme nts i n various diseases .
2877688-97-4 (2-tert-butyl-4-3-(pyrrolidine-1-carbonyl)azetidin-1-ylpyrimidine) 関連製品
- 932-01-4(4,4-dimethylcyclohexan-1-ol)
- 898762-83-9([2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone)
- 2171723-14-9(1-{2-amino-7-oxabicyclo2.2.1heptan-2-yl}-4,4-dimethylcyclohexan-1-ol)
- 2137763-02-9(3-Piperidinemethanamine, 5-[(2-methyl-1-piperidinyl)methyl]-)
- 2171539-42-5(3-{(9H-fluoren-9-yl)methoxycarbonyl}-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid)
- 1396559-51-5(4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide)
- 1261976-52-6(6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid)
- 620571-62-2(2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H,6H,7H-1,2,4triazolo3,2-b1,3thiazin-7-one)
- 1217978-04-5(rac-(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid)
- 1214091-36-7(N-Cyclopentyl DL-Z-Phenylalaninamide)



